molecular formula C10H16N2O2 B1608502 ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate CAS No. 92945-28-3

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1608502
CAS No.: 92945-28-3
M. Wt: 196.25 g/mol
InChI Key: AFSADCYNSHGALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate is a chemical compound. Its structure would be expected to contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate ester functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine . The ethyl carboxylate group could potentially be introduced through an esterification reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity would be determined by the functional groups present in the molecule .

Scientific Research Applications

Corrosion Inhibition

Ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate derivatives have been studied for their corrosion inhibition properties. For instance, pyranpyrazole derivatives, including related compounds, have demonstrated significant efficiency in protecting mild steel against corrosion, particularly useful for industrial pickling processes. The highest efficiency was observed with an ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate variant, achieving up to 98.8% effectiveness at certain concentrations. Advanced surface analysis techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) confirmed the formation of a protective film on the metal surface, adhering via the Langmuir adsorption isotherm model. This is further supported by Density Functional Theory (DFT) and molecular dynamic simulations to understand the interaction at the molecular level between the inhibitor molecules and the metal surface (Dohare, Ansari, Quraishi, & Obot, 2017).

Coordination Polymers and Material Chemistry

Research on coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from similar compounds, has expanded the understanding of structural diversity in material chemistry. These polymers, when combined with Zn(II) and Cd(II) ions, exhibit unique chiral properties and could potentially be used for advanced material applications. Notably, these structures have been shown to form 1D coordination chains and 2D coordination layers, which could have significant implications in the development of new materials with specific optical or electronic properties (Cheng et al., 2017).

Molecular Structure Analysis

The synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally related to this compound, have been detailed to provide insights into the molecular structure through X-ray diffraction, thermogravimetric analysis, and spectroscopic methods. These studies are crucial for understanding the electronic structure and physical properties of such compounds, which can be instrumental in the design of new molecules with desired chemical behaviors for various applications (Viveka et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-isobutyl-1H-pyrazole-5-carboxylate are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich and is part of a collection of unique chemicals for early discovery researchers .

Mode of Action

Pyrazole derivatives have been known to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been used in the synthetic preparation of highly potent agonists of gpr109b , suggesting potential involvement in pathways regulated by this receptor.

Pharmacokinetics

The compound’s molecular weight (19625 Da ) and structure suggest that it may have reasonable bioavailability, as compounds with a molecular weight under 500 Da and a reasonable degree of lipophilicity often have good absorption and distribution profiles.

Result of Action

Given the diverse biological activities of pyrazole derivatives , the effects could potentially be wide-ranging, depending on the specific targets and pathways involved.

Properties

IUPAC Name

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSADCYNSHGALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396672
Record name ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92945-28-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-(2-methylpropyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92945-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous hydrazine (3.58 g, 112 mmol) was added dropwise over a period of 30 minutes to a solution of ethyl 6-methyl-2,4-dioxoheptanoate, sodium salt (24.8 g, 112 mmol) in acetic acid (160 mL). The reaction was stirred overnight at ambient temperature, and then the solvent was removed under reduced pressure. The residue was dissolved in a mixture of diethyl ether and water, and solid sodium bicarbonate and sodium carbonate were added to adjust the mixture to pH 8. The aqueous layer was extracted twice with diethyl ether; the combined organic fractions were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on a HORIZON HPFC system (FLASH 65I cartridge, eluting with 50:50 ethyl acetate/hexanes) to provide 21.0 g of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate as a solid.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.